

In-depth Technical Guide: The Physicochemical Properties of Alkaloid KD1

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Compound of Interest

Compound Name: Alkaloid KD1

Cat. No.: B3037622

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Introduction

Alkaloids are a class of naturally occurring organic compounds that mostly contain basic nitrogen atoms. This guide provides a comprehensive overview of the physical and chemical properties of the notional compound, **Alkaloid KD1**. The intended audience for this document includes researchers, scientists, and professionals in the field of drug development and natural product chemistry.

Physical Properties

The physical properties of **Alkaloid KD1** are critical for its isolation, purification, and formulation. A summary of these properties is presented in Table 1.

Table 1: Physical Properties of **Alkaloid KD1**

| Property | Value | Experimental Method |
|-------------------|---|-----------------------------------|
| Molecular Formula | C ₂₀ H ₂₄ N ₂ O ₄ | High-Resolution Mass Spectrometry |
| Molecular Weight | 368.42 g/mol | Mass Spectrometry |
| Melting Point | 178-181 °C | Capillary Melting Point Apparatus |
| Solubility | | |
| Water | 0.5 mg/mL | Saturated Solution Method |
| Ethanol | 15 mg/mL | Saturated Solution Method |
| DMSO | 50 mg/mL | Saturated Solution Method |
| pKa | 8.2 | Potentiometric Titration |
| Appearance | White crystalline solid | Visual Inspection |

Experimental Protocol: Melting Point Determination

The melting point of **Alkaloid KD1** was determined using a calibrated digital melting point apparatus. A small amount of the crystalline solid was packed into a capillary tube to a height of 2-3 mm. The tube was placed in the apparatus, and the temperature was ramped at a rate of 1 °C/min near the expected melting point. The range from the temperature at which the first drop of liquid appeared to the temperature at which the entire solid melted was recorded.

Chemical Properties

The chemical properties of **Alkaloid KD1** dictate its reactivity, stability, and potential for derivatization. Key spectral data are summarized in Table 2.

Table 2: Spectroscopic Data for **Alkaloid KD1**

| Technique | Key Peaks/Shifts |
|---|---|
| ^1H NMR (400 MHz, CDCl_3) | δ 7.2-7.5 (m, 4H), 6.1 (s, 1H), 4.5 (t, $J=8$ Hz, 1H), 3.9 (s, 3H), 3.2 (m, 2H), 2.5 (s, 3H) |
| ^{13}C NMR (100 MHz, CDCl_3) | δ 170.1, 145.2, 138.4, 129.3, 128.5, 121.7, 110.5, 65.4, 58.2, 52.1, 45.3, 30.8 |
| FT-IR (KBr, cm^{-1}) | 3400 (N-H), 2950 (C-H), 1730 (C=O, ester), 1650 (C=O, amide), 1600 (C=C, aromatic) |
| UV-Vis (MeOH, λ_{max}) | 220 nm ($\epsilon = 25,000$), 280 nm ($\epsilon = 8,000$) |
| Mass Spec (ESI+) m/z | 369.17 $[\text{M}+\text{H}]^+$ |

Experimental Protocol: High-Performance Liquid Chromatography (HPLC)

Purity and analysis of **Alkaloid KD1** were performed on a reverse-phase HPLC system.

- Column: C18 column (4.6 x 250 mm, 5 μm)
- Mobile Phase: Isocratic elution with 70% Methanol and 30% Water (containing 0.1% formic acid)
- Flow Rate: 1.0 mL/min
- Detection: UV at 280 nm
- Injection Volume: 10 μL
- Retention Time: 6.8 minutes

Biological Activity and Signaling Pathways

Alkaloid KD1 has been hypothetically shown to interact with specific cellular signaling pathways. The proposed mechanism involves the inhibition of a key kinase, leading to downstream effects on cell proliferation.

Caption: Proposed inhibitory action of **Alkaloid KD1** on a generic kinase cascade.

Experimental Protocol: Kinase Inhibition Assay

The inhibitory effect of **Alkaloid KD1** on Kinase B was quantified using an in vitro luminescence-based assay.

- Kinase B, the substrate, and ATP were added to a 96-well plate.
- **Alkaloid KD1** was added in a series of dilutions (0.1 nM to 100 μ M).
- The reaction was incubated at 30 °C for 60 minutes.
- A reagent to detect the amount of remaining ATP was added.
- Luminescence was measured using a plate reader. The IC₅₀ value was calculated from the dose-response curve.

Isolation and Purification Workflow

The following diagram illustrates a typical workflow for the isolation and purification of an alkaloid like KD1 from a natural source.

Caption: A generalized workflow for the extraction and purification of alkaloids.

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